Evidence 1: Regioisomeric Exclusion from Patent Claims—5-Fluoro vs. 4-Fluoro Positional Isomer
In EP 1362854 B1, which claims 3,4-disubstituted-benzo[b]thiophene derivatives as pharmaceutical intermediates, the 4-fluoro regioisomer (3-bromomethyl-4-fluorobenzo[b]thiophene, CAS 99592-52-6) is explicitly excluded from the scope of protection via a written proviso, while the 5-fluoro compound (CAS 17512-59-3) is not excluded [1]. This indicates that the 5-fluoro substitution pattern is considered novel and non-obvious within the claimed chemical space, whereas the 4-fluoro isomer falls within prior art or obvious variants. The 5-fluoro regioisomer therefore occupies a distinct, protectable position in patent portfolios, granting freedom-to-operate advantages for downstream pharmaceutical development.
| Evidence Dimension | Patentability and freedom-to-operate status |
|---|---|
| Target Compound Data | 5-Fluoro regioisomer (CAS 17512-59-3): Not excluded from EP 1362854 B1 claims; considered novel and non-obvious within the claimed genus |
| Comparator Or Baseline | 4-Fluoro regioisomer (CAS 99592-52-6): Explicitly excluded from EP 1362854 B1 claims via written proviso ('with the proviso that the compound is not... 3-bromomethyl-4-fluorobenzo[b]thiophene') |
| Quantified Difference | Categorical exclusion vs. inclusion in patentable chemical space; the 5-fluoro positional isomer is distinguished from the 4-fluoro isomer at the level of patent claims |
| Conditions | European Patent EP 1362854 B1, filed 2002-02-22, granted 2007-10-31, claiming 3,4-disubstituted-benzo[b]thiophene derivatives as pharmaceutical intermediates |
Why This Matters
For organizations developing patentable benzothiophene-based drug candidates, selecting the 5-fluoro building block avoids the prior art encumbrance associated with the 4-fluoro isomer, reducing freedom-to-operate risk.
- [1] EP 1362854 B1. Benzo[b]thiophene derivatives and process for producing the same. Paragraph [0009] and claim 1, proviso clause. Published 2007-10-31. View Source
